N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a 1,3,4-oxadiazole ring, a phenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-phenylpropanoic acid chloride under basic conditions to form the target compound .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used as a corrosion inhibitor in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with various molecular targets. The compound is known to inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can be compared with other oxadiazole derivatives such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the oxadiazole ring.
N-[(3,4-Dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: This compound shares the dimethoxyphenyl group but has different functional groups.
The uniqueness of this compound lies in its combination of the oxadiazole ring and the phenylpropanamide moiety, which contributes to its diverse biological activities.
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUASPJHKQDESBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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